Methyl 3-nitro-1-naphthoate
Overview
Description
Methyl 3-nitro-1-naphthoate is an organic compound with the molecular formula C12H9NO4. It is a derivative of naphthalene, where a nitro group is attached to the third position and a methyl ester group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Mechanism of Action
Biochemical Pathways
It’s known that naphthalene and its derivatives can be metabolized by various bacterial species . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The ADME properties of Methyl 3-nitro-1-naphthoate are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be BBB permeant .
- Metabolism : It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 .
- Excretion : Information on the excretion of this compound is not available .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitro-1-naphthoate can be synthesized through the esterification of 3-nitro-1-naphthoic acid. The process involves the reaction of 3-nitro-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form methyl 3-amino-1-naphthoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reducing agents such as tin(II) chloride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitro-1-naphthoic acid and methanol. This reaction typically requires an aqueous base such as sodium hydroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Halogenating agents, nucleophiles.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed:
Reduction: Methyl 3-amino-1-naphthoate.
Substitution: Halogenated derivatives of this compound.
Hydrolysis: 3-nitro-1-naphthoic acid, methanol.
Scientific Research Applications
Methyl 3-nitro-1-naphthoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biological Studies: The compound is used in studies involving the synthesis of biologically active molecules. Its derivatives have been investigated for their potential antimicrobial and anticancer properties.
Material Science: this compound is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Methyl 3-nitro-1-naphthoate can be compared with other nitro-naphthalene derivatives:
Methyl 2-nitro-1-naphthoate: Similar structure but with the nitro group at the second position. It exhibits different reactivity and applications.
Methyl 4-nitro-1-naphthoate: The nitro group is at the fourth position, leading to variations in chemical behavior and uses.
3-Nitro-1-naphthoic acid: The parent acid of this compound, used in similar synthetic applications but lacks the ester functionality.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 3-nitronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDSCNJHFVWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293887 | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-63-9 | |
Record name | 13772-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitronaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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